

Physicochemical Properties of Pyridinium Bromide: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Pyridine hydrobromide*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinium bromide ([PyH]Br), the salt formed from the protonation of pyridine by hydrogen bromide, is a versatile compound with significant applications in organic synthesis and the pharmaceutical industry. Its utility as a catalyst and a synthetic intermediate stems from its specific physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of pyridinium bromide, detailed experimental protocols for its synthesis, purification, and analysis, and a discussion of its applications, particularly in the context of drug development. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Physicochemical Properties

The fundamental physicochemical properties of pyridinium bromide are crucial for its handling, application in reactions, and for understanding its behavior in various systems. These properties are summarized in the tables below.

General and Physical Properties

| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C ₅ H ₆ BrN | |
| Molecular Weight | 160.01 g/mol | |
| Appearance | White to off-white hygroscopic crystalline solid | |
| Melting Point | 216-219 °C (decomposes) | |

Note: The melting point is reported with decomposition, a critical factor for consideration in thermal processing.

Acidity

| Property | Value | Source |
|--|-------|--------|
| pKa of Pyridinium Cation ([C ₅ H ₅ NH] ⁺) | 5.2 | |

Solubility

While precise quantitative solubility data is not readily available in the literature, pyridinium bromide is known to be miscible with water and freely soluble in polar solvents like methanol and ethanol.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of pyridinium bromide are essential for its consistent production and use in research and development.

Synthesis of Pyridinium Bromide

This protocol describes the direct synthesis of pyridinium bromide from pyridine and hydrobromic acid.

Materials:

- Pyridine (freshly distilled)

- 48% Hydrobromic acid (HBr)
- Round-bottom flask
- Dropping funnel
- Ice-water bath
- Distillation apparatus

Procedure:

- Place 79.1 g of pyridine into a 1-liter round-bottom flask equipped with a dropping funnel and a reflux condenser.
- Cool the flask in an ice-water bath.
- Slowly add 113 ml of 48% hydrobromic acid from the dropping funnel while maintaining the cool temperature.
- After the addition is complete, replace the reflux condenser with a distillation head.
- Distill the water under vacuum by heating the flask in an oil or glycerol bath up to 160 °C.
- The remaining solid in the flask is pyridinium bromide.

Purification by Recrystallization

Purification of the synthesized pyridinium bromide can be achieved through recrystallization.

Materials:

- Crude pyridinium bromide
- Absolute ethanol
- Erlenmeyer flask
- Heating source (e.g., hot plate)

- Buchner funnel and flask
- Filter paper

Procedure:

- Transfer the crude pyridinium bromide to an Erlenmeyer flask.
- Add a minimal amount of hot absolute ethanol to dissolve the solid.
- If any impurities remain undissolved, perform a hot filtration.
- Allow the solution to cool slowly to room temperature to form crystals.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold ethanol.
- Dry the crystals under vacuum to remove any residual solvent.

Spectroscopic Analysis

2.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-25 mg of the purified pyridinium bromide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O).
- Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Ensure the sample height in the NMR tube is approximately 4 cm.

2.3.2 Infrared (IR) Spectroscopy

Sample Preparation (Pressed Pellet Technique):

- Grind a small amount of the crystalline pyridinium bromide with dry potassium bromide (KBr) using a mortar and pestle.
- Transfer the mixture to a pellet press.
- Apply high pressure to form a thin, transparent pellet.
- Place the pellet in the sample holder of the IR spectrometer for analysis.

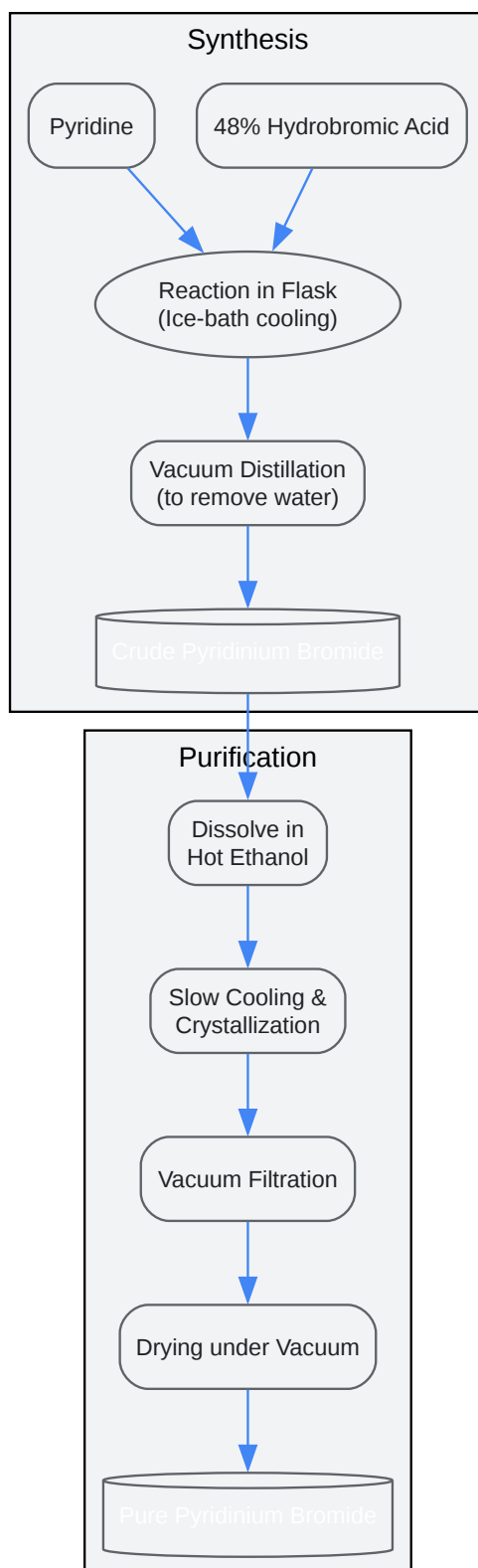
2.3.3 UV-Vis Spectroscopy

Sample Preparation:

- Prepare a stock solution of pyridinium bromide in a suitable UV-transparent solvent (e.g., water or ethanol) of a known concentration.
- Prepare a series of dilutions from the stock solution.
- Use the pure solvent as a reference in a dual-beam UV-Vis spectrophotometer.
- Record the absorbance spectra over the desired wavelength range (e.g., 200-400 nm).

Mandatory Visualizations

Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of pyridinium bromide.

Role in Catalysis

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